molecular formula C19H17ClN2O6 B11097709 4-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl](furan-2-ylmethyl)amino}-4-oxobutanoic acid

4-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl](furan-2-ylmethyl)amino}-4-oxobutanoic acid

Cat. No.: B11097709
M. Wt: 404.8 g/mol
InChI Key: HAEOLDUUUKJWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidin-2,5-dione structure, followed by the introduction of the 4-chlorophenyl and furan-2-yl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts and halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID
  • 3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID

Uniqueness

The uniqueness of 3-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][(FURAN-2-YL)METHYL]CARBAMOYL}PROPANOIC ACID lies in its specific combination of functional groups and structural features. The presence of the 4-chlorophenyl group, along with the furan-2-yl moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C19H17ClN2O6

Molecular Weight

404.8 g/mol

IUPAC Name

4-[[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-(furan-2-ylmethyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C19H17ClN2O6/c20-12-3-5-13(6-4-12)22-17(24)10-15(19(22)27)21(11-14-2-1-9-28-14)16(23)7-8-18(25)26/h1-6,9,15H,7-8,10-11H2,(H,25,26)

InChI Key

HAEOLDUUUKJWSF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N(CC3=CC=CO3)C(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.